REACTION_SMILES
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[Br:25][c:26]1[cH:27][cH:28][c:29]([CH:31]=[O:32])[o:30]1.[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[OH2:33].[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[CH:20][C:21](=[O:22])[O:23][CH3:24])[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH:20]([C:21](=[O:22])[O:23][CH3:24])=[CH:31][c:29]1[cH:28][cH:27][c:26]([Br:25])[o:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Br)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)C=Cc1ccc(Br)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |